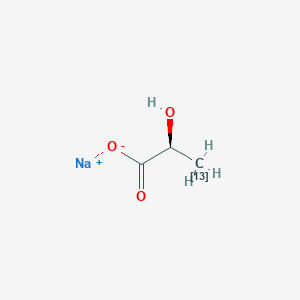

Sodium L-lactate-3-13C solution

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(2S)-2-hydroxy(313C)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1/i1+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSFWBMYFKHRBD-UEORGECYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][C@@H](C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635683 | |

| Record name | Sodium (2S)-2-hydroxy(3-~13~C)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201595-70-2 | |

| Record name | Sodium (2S)-2-hydroxy(3-~13~C)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation and Formulation for Advanced Research Applications

Strategies for 13C Isotopic Enrichment and L-Lactate-3-13C Synthesis for In Vivo Tracing

Stable Isotope Tracing (SIT) has become a powerful method for investigating the complexities of cancer cell metabolism and identifying potential therapeutic targets. numberanalytics.com The core principle of in vivo tracing with Sodium L-lactate-3-13C is the introduction of a heavy isotope (¹³C) at a specific atomic position within the lactate (B86563) molecule. This labeling does not alter the compound's chemical properties but allows it to be distinguished from the endogenous, unlabeled pool of lactate within an organism using detection methods like mass spectrometry or Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

The choice of the labeled position is crucial as it determines which metabolic pathways can be investigated. numberanalytics.com While [1-¹³C]pyruvate and the resulting [1-¹³C]lactate are commonly used to probe the Warburg effect and the activity of lactate dehydrogenase (LDH), labeling at the C-3 position provides access to different metabolic information. The synthesis of specifically labeled molecules like L-lactate-3-¹³C involves using precursors that are themselves enriched with ¹³C. These labeled precursors are then carried through controlled chemical or enzymatic reactions to produce the final lactate molecule with the ¹³C atom secured at the third carbon position.

By analyzing the distribution of the ¹³C label into downstream metabolites, researchers can map metabolic fluxes and determine the activity of specific pathways. researchgate.net This approach has been successfully used with various labeled substrates, such as [U-¹³C]-glucose, to track the conversion of glucose to lactate via glycolysis, providing insights into how cancer cells reprogram their energy production. numberanalytics.com The ability to trace the fate of the C-3 carbon of lactate specifically allows for a detailed interrogation of its metabolic roles beyond the lactate-pyruvate shuttle, contributing to a more complete understanding of cellular metabolism in health and disease. nih.gov

Dissolution and Hyperpolarization Techniques for Enhanced Signal-to-Noise Ratio in ¹³C MRS/MRSI

A significant limitation of ¹³C Magnetic Resonance Spectroscopy (MRS) and Spectroscopic Imaging (MRSI) is the inherently low sensitivity, which stems from the low natural abundance (1.1%) and low gyromagnetic ratio of the ¹³C nucleus. mdpi.comnih.gov This makes it challenging to detect ¹³C-labeled metabolites in real-time at their low physiological concentrations. To overcome this, hyperpolarization techniques are employed to dramatically boost the ¹³C NMR signal.

Hyperpolarization, achieved through methods like dissolution Dynamic Nuclear Polarization (d-DNP), can increase the signal of ¹³C-labeled molecules by more than 10,000-fold. nih.govyoutube.com This immense signal enhancement enables the real-time, non-radioactive investigation of dynamic metabolic and physiologic processes that were previously inaccessible to imaging technologies. nih.govnih.gov

The d-DNP process is a sophisticated method that transfers the high polarization of electron spins to the nuclear spins of the ¹³C-labeled substrate. nih.govyoutube.com The protocol involves several distinct steps, beginning with the preparation of the sample and culminating in a hyperpolarized solution ready for injection. copernicus.org

The general procedure starts with mixing the ¹³C-labeled substrate, such as Sodium L-lactate-3-¹³C, with a stable free radical (polarizing agent) in a glass-forming solvent. nih.gov This mixture is then placed in a high magnetic field and cooled to cryogenic temperatures, typically around 1.2 K. copernicus.org At this state, microwave irradiation is applied to transfer polarization from the electrons of the radical to the ¹³C nuclei. nih.govyoutube.com Once maximum polarization is achieved, the solid, hyperpolarized sample is rapidly dissolved using a hot, pressurized, sterile solvent. copernicus.org This liquid solution, now containing the hyperpolarized tracer, is quickly transferred for immediate use in biological studies.

Table 1: Generalized Protocol for Dissolution Dynamic Nuclear Polarization (d-DNP)

| Step | Description | Key Parameters |

|---|---|---|

| 1. Sample Preparation | The ¹³C-labeled substrate (e.g., L-lactate-3-¹³C) is mixed with a stable free radical (e.g., TEMPOL) and a glass-forming solvent. nih.gov | Radical Concentration (e.g., 25-75 mM), Substrate Concentration. copernicus.org |

| 2. Cooling & Polarization | The sample is placed in a high magnetic field (e.g., 3 T) and cooled to ultra-low temperatures (e.g., ~1.2 K). nih.gov Microwave irradiation is applied to transfer polarization from electrons to ¹³C nuclei. youtube.com | Temperature, Magnetic Field Strength, Microwave Frequency. |

| 3. Dissolution | The solid, polarized sample is rapidly dissolved with a hot, pressurized, sterile solvent (e.g., a buffered aqueous solution). copernicus.org | Dissolution Solvent, Temperature, Pressure. |

| 4. Transfer & Quality Control | The hyperpolarized liquid is rapidly transferred from the polarizer to the point of use, often through a magnetically shielded path to preserve polarization. nih.gov | Transfer Time, Magnetic Shielding. |

A primary challenge of using hyperpolarized tracers is the finite and rapid decay of the enhanced signal. The polarization of hyperpolarized ¹³C molecules decays back to its thermal equilibrium state with a time constant known as the T1 relaxation time, which is on the order of tens of seconds to a few minutes in vivo. nih.govbiorxiv.org This limited timeframe imposes strict logistical requirements on the experimental setup.

To successfully conduct biological studies, the entire process from dissolution to injection and data acquisition must be executed swiftly and efficiently. biorxiv.org This often requires the polarizer to be located in close proximity to the MRI scanner. nih.gov Furthermore, to minimize polarization losses during transport, the solution is often transferred through a magnetically shielded tube. nih.gov A faster quality control process and sample delivery are critical for ensuring that the maximum possible signal is available for imaging. biorxiv.org The ability to maintain the hyperpolarized state is a key determinant of the signal-to-noise ratio and, consequently, the quality and quantitative accuracy of the resulting metabolic data.

Considerations for Physiologically Relevant Tracer Delivery in Preclinical and Clinical Models

The method of delivering the hyperpolarized Sodium L-lactate-3-¹³C solution is crucial for obtaining meaningful biological insights. The goal is to probe metabolism with minimal physiological perturbation. An advantage of using hyperpolarized lactate is that it can be administered at concentrations that are closer to its natural physiological levels in the blood, in contrast to hyperpolarized pyruvate (B1213749), which is often injected at supraphysiological concentrations that could potentially alter the very metabolic state being studied. biorxiv.orgresearchgate.net

Transport of the tracer to the tissue of interest is a key consideration. For instance, in cerebral studies, the transport of lactate across the blood-brain barrier (BBB) can be a rate-limiting step, a process mediated by monocarboxylate transporters (MCTs). nih.govpnas.org Understanding these transport kinetics is essential for accurately modeling the metabolic data. nih.gov

For clinical applications in humans, the entire delivery pathway must be sterile. nih.gov This involves using sterile, non-pyrogenic solvents for dissolution and ensuring that all components of the fluid path are sterile and biocompatible. Kinetic models are often applied to the dynamic data acquired during the study to separate the effects of tracer delivery and perfusion from its metabolic conversion, allowing for a more precise quantification of metabolic rates. nih.gov

Table 2: Comparative Characteristics of Hyperpolarized ¹³C Lactate and Pyruvate Tracers

| Feature | Hyperpolarized [1-¹³C]Lactate | Hyperpolarized [1-¹³C]Pyruvate |

|---|---|---|

| Physiological Concentration | Can be injected at physiological concentrations (millimolar range) due to higher endogenous levels. biorxiv.orgresearchgate.net | Typically injected at supraphysiological concentrations, which may perturb metabolism. biorxiv.org |

| Primary Metabolic Conversion | Primarily probes the conversion of lactate to pyruvate via LDH. nih.gov | Primarily probes the conversion of pyruvate to lactate, alanine (B10760859), and bicarbonate. nih.govnih.gov |

| Transport | Transport across membranes (e.g., blood-brain barrier) is a key factor and can be rate-limiting. nih.gov | Transmembrane transport via MCTs is also a critical and often rate-limiting step for its metabolism. pnas.org |

| Signal-to-Noise Ratio (SNR) | The SNR of injected lactate can be comparable to that of pyruvate, but the SNR of metabolic products may vary. biorxiv.org | Generally provides high SNR for both the injected substrate and its immediate metabolic products like lactate. biorxiv.org |

Methodological Advancements in 13c Magnetic Resonance Spectroscopy and Imaging

Hyperpolarized 13C MRS for Dynamic Metabolic Monitoring

Hyperpolarized 13C Magnetic Resonance Spectroscopy (MRS) is a cutting-edge technique that dramatically enhances the signal of 13C-labeled molecules by over 10,000-fold. nih.govnih.govyoutube.com This substantial increase in signal-to-noise ratio (SNR) allows for the real-time, in vivo observation of metabolic conversions of substrates like L-lactate. nih.gov The process involves dynamic nuclear polarization (DNP), where the high polarization of electrons is transferred to 13C nuclei at low temperatures and high magnetic fields. nih.gov The hyperpolarized sample is then rapidly dissolved and administered for investigation, enabling the tracking of the 13C label as it is incorporated into various metabolic products. nih.gov

Following the administration of hyperpolarized L-lactate-3-13C, its metabolic fate can be tracked in real-time. The primary metabolic conversion observed is the oxidation of lactate (B86563) to pyruvate (B1213749), a reaction catalyzed by the enzyme lactate dehydrogenase (LDH). acs.orgnih.govresearchgate.net This conversion is a near-equilibrium reaction, and the resulting hyperpolarized [1-13C]pyruvate signal is purely intracellular, providing a specific window into cellular metabolism. acs.orgnih.gov

Beyond pyruvate, further downstream metabolites can also be detected. The conversion of pyruvate to alanine (B10760859) via alanine transaminase (ALT) and its entry into the tricarboxylic acid (TCA) cycle, leading to the production of [13C]bicarbonate, can be monitored. researchgate.net The detection of these metabolites provides a comprehensive view of cellular energy metabolism. For instance, studies have shown that in the brain, intravenously injected hyperpolarized [1-13C]lactate leads to detectable signals from both [1-13C]pyruvate and [13C]bicarbonate, with their ratios reflecting metabolic activity. nih.gov The ability to detect these products at near-physiological concentrations makes hyperpolarized [1-13C]lactate a promising tool for studying cerebral metabolism. acs.orgnih.gov

In vivo studies in murine models have demonstrated the feasibility of detecting metabolic products of hyperpolarized L-lactate. For example, after inducing cerebral ischemia, significant alterations in the metabolic conversion of both hyperpolarized [1-13C]pyruvate and [1-13C]lactate were observed, reflecting metabolic reprogramming during the acute phase of stroke. unil.ch

A key advantage of hyperpolarized 13C MRS is the ability to acquire data with high temporal resolution, allowing for the dynamic tracking of metabolic fluxes. Time-resolved spectra are typically acquired using a slice-selective dynamic MRS sequence with rapid repetition times, on the order of seconds. nih.gov This allows for the generation of signal-to-noise/time plots for each metabolite, capturing the rapid kinetics of metabolic conversion. ahajournals.org

Several acquisition schemes have been developed to capture these dynamic changes. These include single-shot, multiple time point acquisitions that provide dynamic, species-specific data. nih.gov For instance, a study investigating cerebral metabolism in humans acquired time-resolved 13C spectra from four axial brain slices every 3 seconds for a total scan time of 4 minutes following an injection of hyperpolarized [1-13C]pyruvate. nih.gov

The quantification of these time-resolved signals is crucial for extracting meaningful metabolic information. Analysis often involves calculating the area under the curve (AUC) for each metabolite peak, which provides a measure of the total signal from that metabolite over the acquisition period. nih.govnih.gov Kinetic modeling can also be applied to estimate apparent conversion rate constants (k-rates) between the substrate and its products. unil.chnih.gov For example, apparent conversion rate constants from pyruvate to lactate have been calculated to be in the range of 0.014–0.018 s-1 in the human brain. elsevierpure.com

| Parameter | Description | Typical Values/Methods | Source |

| Temporal Resolution | The rate at which spectra are acquired. | 2-4 seconds | nih.gov |

| Acquisition Duration | The total time over which data is collected. | ~75 seconds to 4 minutes | nih.govnih.gov |

| Quantification Methods | Techniques used to measure metabolite levels. | Area Under the Curve (AUC), Kinetic Modeling (k-rates) | nih.govunil.chnih.gov |

Table 1: Parameters for Time-Resolved Spectral Acquisition and Signal Quantification

Maximizing the signal-to-noise ratio (SNR) is critical in hyperpolarized 13C MRS due to the transient nature of the hyperpolarized state and the low concentration of metabolic products. nih.gov Several strategies have been developed to optimize SNR.

One approach is the design of dedicated radiofrequency (RF) coils. Custom-designed 13C surface coils can provide a high SNR with good penetration into deep tissue regions, essential for studying organs like the heart. nih.gov Another technique involves optimizing scan parameters, such as the acquisition start time. Studies have shown that the optimal start time for acquiring data can vary depending on the organ and the specific metabolite being imaged to maximize the detected signal. koreascience.kr

Furthermore, advanced pulse sequences and flip angle schemes have been implemented. Variable flip angle (VFA) techniques that adjust the flip angle over time can counteract the rapid decay of the hyperpolarized signal. nih.govuwo.ca Multispectral variable flip angle (msVFA) schemes go a step further by dynamically varying the spectral profile and flip angle to optimize the signal for multiple metabolites simultaneously. nih.govuwo.ca This approach has been shown to significantly increase the SNR for pyruvate, lactate, and bicarbonate in vivo, with reported increases of up to 250%. nih.govuwo.ca

| Optimization Technique | Description | Reported Improvement | Source |

| Dedicated RF Coils | Custom-built coils for specific anatomical regions. | Improved SNR and penetration depth. | nih.gov |

| Optimized Acquisition Timing | Starting the scan at a time point to maximize signal from metabolites. | Highest SNRs for metabolites at specific times post-injection. | koreascience.kr |

| Multispectral Variable Flip Angle (msVFA) | Dynamically varying flip angles optimized for each metabolite. | Up to 250% increase in SNR for multiple metabolites. | nih.govuwo.ca |

Table 2: Techniques for SNR Optimization in Hyperpolarized 13C MRS

13C Magnetic Resonance Spectroscopic Imaging (MRSI) for Spatial Metabolic Mapping

While MRS provides metabolic information from a selected volume, 13C Magnetic Resonance Spectroscopic Imaging (MRSI) adds a spatial dimension, allowing for the mapping of metabolic activity across an entire region or organ. nih.gov This technique enables the visualization of the spatial distribution of the injected substrate and its metabolic products, providing valuable insights into metabolic heterogeneity within tissues. nih.govucsf.edu

A significant challenge in hyperpolarized 13C MRSI is achieving high spatiotemporal resolution due to the rapid signal decay and the need to encode both spatial and spectral information. nih.gov Various fast imaging sequences have been developed to address this, including echo-planar spectroscopic imaging (EPSI) and spiral trajectories, which offer efficient k-space coverage. nicholasdwork.com

The choice of imaging sequence represents a trade-off between spatial resolution, temporal resolution, and the number of chemical species that can be resolved. nih.gov Current techniques have achieved in-plane spatial resolutions ranging from 1 cm to 2 cm for cerebral metabolite mapping in humans. nih.gov For preclinical studies, resolutions as high as 0.135 cm³ in 10 seconds have been reported. ucsf.edu Efforts to further enhance spatial resolution include the use of super-resolution algorithms that leverage information from high-resolution anatomical 1H images to improve the resolution of the 13C metabolic maps. nih.gov Dynamic 13C MRSI has been performed with a time resolution of 2 seconds and a nominal spatial resolution of 1.25 x 1.25 x 1.25 mm³. nih.gov

13C MRSI allows for a comprehensive, three-dimensional assessment of metabolism. Volumetric, whole-brain MRSI has been implemented to provide a complete topographical overview of metabolic processes. nih.gov This is particularly useful for studying diffuse neurological conditions where metabolic changes may occur across widespread brain regions. nih.gov

At a more granular level, voxel-wise analysis of MRSI data enables the characterization of metabolic activity within small tissue volumes (voxels). This approach allows for the creation of detailed metabolic maps and the identification of regional variations in metabolism. nih.gov For example, voxel-wise calculation of the lactate-to-pyruvate area-under-the-curve ratio can be used to generate maps that highlight regions of altered metabolism within a tumor. nih.gov This detailed spatial information is crucial for understanding the metabolic heterogeneity of diseases and for applications such as targeted biopsies. nih.gov

Integration with Other Imaging Modalities for Comprehensive Metabolic Phenotyping

The integration of ¹³C Magnetic Resonance Spectroscopy (MRS) and Spectroscopic Imaging (MRSI) with other imaging techniques offers a powerful approach to gaining a comprehensive understanding of metabolic processes in living systems. By combining the metabolic information provided by ¹³C-labeled compounds like Sodium L-lactate-3-¹³C with anatomical and functional data from other modalities, researchers can achieve a more complete picture of tissue characteristics and disease states.

The combination of ¹³C MRS/MRSI with proton (¹H) Magnetic Resonance Imaging (MRI) is a particularly valuable approach for correlating metabolic activity with anatomical structures and physiological function. snmjournals.orgmdpi.comcdc.gov ¹H MRI provides high-resolution anatomical images, allowing for precise localization of the regions from which ¹³C metabolic data are acquired. researchgate.net This is crucial for accurately interpreting the metabolic information in the context of specific tissues or pathological areas, such as tumors. researchgate.net

For instance, in studies of brain metabolism, ¹H MRI can delineate different brain structures, such as gray and white matter, enabling the correlation of ¹³C-lactate distribution with these specific regions. researchgate.netresearchgate.net This combined approach has revealed consistent patterns of lactate distribution in the healthy human brain, suggesting region-specific metabolic characteristics. researchgate.net Furthermore, functional MRI (fMRI) techniques, which are based on ¹H imaging, can be used to identify areas of neuronal activation. nih.gov By co-registering fMRI data with ¹³C MRSI data acquired after the administration of a ¹³C-labeled substrate, it is possible to investigate the metabolic changes associated with brain activity. nih.gov

In oncology, the integration of ¹³C MRSI with anatomical ¹H MRI is essential for assessing tumor metabolism. researchgate.net Color maps of hyperpolarized ¹³C-labeled substrate distribution and their metabolic products can be superimposed on grayscale ¹H-MR images, providing a clear visualization of metabolic activity within the tumor and surrounding tissues. snmjournals.org This allows for the investigation of phenomena like the Warburg effect, where cancer cells exhibit increased glycolysis and lactate production. e-century.us The anatomical detail from ¹H MRI also facilitates the accurate segmentation of tumors, which is necessary for quantifying metabolic parameters within the lesion. scholaris.ca

The development of dual-tuned ¹H/¹³C radiofrequency coils has streamlined the acquisition of both ¹H and ¹³C data in a single imaging session. mdpi.comcdc.gov This facilitates a comprehensive multimodal imaging protocol that can include anatomical imaging, physiological measurements (like perfusion and diffusion), and dynamic metabolic imaging with hyperpolarized ¹³C-labeled compounds. mdpi.com

Interactive Table: Research Findings on Combined ¹³C MRS/MRSI and ¹H MRI

| Study Focus | Key Findings |

| Brain Metabolism | Correlation of ¹³C-lactate distribution with specific brain regions delineated by ¹H MRI. researchgate.netresearchgate.net |

| Investigation of metabolic changes associated with neuronal activation by co-registering with fMRI. nih.gov | |

| Oncology | Visualization of metabolic activity within tumors by superimposing ¹³C metabolic maps on anatomical ¹H images. snmjournals.orgresearchgate.net |

| Quantification of metabolic parameters within tumors facilitated by accurate segmentation from ¹H MRI. scholaris.ca | |

| Technology | Streamlined acquisition of both ¹H and ¹³C data in a single session using dual-tuned coils. mdpi.comcdc.gov |

The combination of Positron Emission Tomography (PET) with ¹³C Magnetic Resonance Spectroscopic Imaging (MRSI), often within a hybrid PET/MRI scanner, represents a powerful multimodal approach for in-depth metabolic phenotyping, particularly in oncology. e-century.usnih.gov This "hyperPET" concept allows for the simultaneous or near-simultaneous acquisition of data from both modalities, providing complementary information on cellular metabolism. e-century.usnih.gov

PET, most commonly using the glucose analog ¹⁸F-fluorodeoxyglucose (¹⁸F-FDG), provides highly sensitive information on glucose uptake by cells. snmjournals.orgnih.gov On the other hand, hyperpolarized ¹³C MRSI, for instance using [1-¹³C]pyruvate which is metabolized to [1-¹³C]lactate, offers a direct way to probe downstream glycolytic activity and the Warburg effect. e-century.usnih.gov

The key advantages of this combined approach include:

Complementary Metabolic Information: While ¹⁸F-FDG PET measures glucose uptake, ¹³C MRSI tracks the fate of substrates like pyruvate, providing a more complete picture of the glycolytic pathway. nih.gov For example, a study on a canine liposarcoma showed high ¹⁸F-FDG uptake corresponding with increased ¹³C-lactate production in the tumor. Interestingly, high ¹⁸F-FDG uptake was also seen in active muscle, but this was not accompanied by a similarly high ¹³C-lactate production, demonstrating the ability of the combined technique to differentiate between different metabolic states. nih.gov

Improved Tumor Phenotyping: The combination of these techniques can lead to a better characterization of tumors. e-century.usnih.gov This could be particularly valuable in cancers where ¹⁸F-FDG PET has limitations, such as prostate cancer (due to low ¹⁸F-FDG uptake and high bladder activity) and certain brain tumors (due to high physiological glucose uptake in the brain). e-century.us

Enhanced Anatomical and Functional Correlation: When performed in an integrated PET/MRI system, the high anatomical resolution of MRI can be leveraged to precisely localize the metabolic information from both PET and ¹³C MRSI. snmjournals.org Furthermore, other MRI techniques, such as diffusion-weighted imaging, can be incorporated to provide additional information on tissue biology, such as tumor cellularity. snmjournals.org

While PET offers superior sensitivity, being able to detect tracers in the nano- to picomolar range, ¹³C MRS provides the significant advantage of chemical specificity, allowing for the separate observation of the injected molecule and its metabolites. snmjournals.orgnih.gov The development of combined PET/MRSI holds promise for accelerating the clinical translation of hyperpolarized ¹³C MRSI by building on the extensive experience gained with PET in metabolic imaging. snmjournals.orgresearchgate.netnih.gov

Interactive Table: Comparison of PET and Hyperpolarized ¹³C MRSI

| Feature | PET | Hyperpolarized ¹³C MRSI |

| Primary Advantage | High sensitivity (nano- to picomolar range) snmjournals.org | Chemical shift specificity (distinguishes substrate from metabolites) snmjournals.orgnih.gov |

| Typical Tracer | ¹⁸F-FDG (glucose analog) snmjournals.orgnih.gov | Hyperpolarized [1-¹³C]pyruvate or [1-¹³C]lactate e-century.usnih.govbiorxiv.org |

| Metabolic Information | Glucose uptake nih.gov | Downstream glycolysis, lactate production e-century.usnih.gov |

| Anatomical Correlation | Often combined with CT or MRI snmjournals.orgresearchgate.net | Inherently combined with MRI snmjournals.org |

Conventional ¹³C Nuclear Magnetic Resonance Spectroscopy for Metabolic Flux Analysis

Conventional ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, while having lower sensitivity compared to hyperpolarized techniques, is a powerful tool for metabolic flux analysis. nih.gov By infusing ¹³C-labeled substrates, such as Sodium L-lactate-3-¹³C, and analyzing the resulting isotopic enrichment in various metabolites, researchers can quantitatively measure the rates of metabolic pathways. nih.gov

A common approach in metabolic flux analysis involves the infusion of a ¹³C-labeled substrate, followed by the collection of tissue and biofluid samples. nih.govnih.gov These samples are then processed to extract metabolites, which are subsequently analyzed by high-resolution ¹³C NMR spectroscopy to determine the extent and position of ¹³C labeling. nih.gov

This method allows for a detailed investigation of metabolic pathways. For instance, by infusing [3-¹³C]lactate, it is possible to trace the flow of the ¹³C label into other metabolites like pyruvate. nih.gov The ratio of the ¹³C-labeled product to the total pool of that metabolite (isotopic enrichment) provides a measure of the metabolic flux between the precursor and the product. nih.gov

Studies using this technique have revealed important insights into metabolism:

Tissue-Specific Metabolism: The isotopic enrichment of lactate and pyruvate can vary significantly between different tissues, such as the heart and skeletal muscle, reflecting their distinct metabolic activities. nih.gov

Metabolic Compartmentation: Analysis of isotopic enrichment in different cellular compartments can provide information about the localization of metabolic pathways.

Influence of Physiological State: The metabolic fluxes can be altered by different physiological conditions, such as fasting. d-nb.info For example, studies in fasted rats have shown significant differences in the lactate to alanine ratio in the liver compared to normal rats. d-nb.info

While powerful, this approach has some limitations. It is an invasive method as it requires tissue biopsies. Furthermore, the analysis of tissue extracts provides a "snapshot" of the metabolic state at the time of collection and does not offer the real-time dynamic information that can be obtained with in vivo MRS techniques.

Interactive Table: Research Findings from Isotopic Enrichment Measurement

| Research Area | Key Findings |

| Tissue-Specific Metabolism | Significant variations in lactate and pyruvate isotopic enrichment observed between different tissues. nih.gov |

| Physiological State | Fasting alters metabolic fluxes, as seen in the lactate to alanine ratio in the liver of rats. d-nb.info |

¹H-¹³C Polarization Transfer Spectroscopy techniques, such as Insensitive Nuclei Enhanced by Polarization Transfer (INEPT), are advanced NMR methods that can enhance the sensitivity of ¹³C detection. researchgate.net These methods work by transferring the higher polarization of protons (¹H) to the directly attached ¹³C nuclei, resulting in a significant signal enhancement for the ¹³C atoms.

In the context of metabolic studies using ¹³C-labeled substrates, polarization transfer can be particularly useful for detecting low-concentration metabolites. The reverse INEPT sequence, for example, can be used to transfer polarization from a ¹³C nucleus back to a proton for detection. researchgate.net This can be advantageous as protons generally have a higher gyromagnetic ratio and are therefore more sensitive to detect.

An example of this application is the transfer of polarization from the ¹³C-1 carbon of [1-¹³C]lactate to the protons at the C-3 position. researchgate.net This allows for the indirect detection of the ¹³C label through the more sensitive proton channel. Such techniques can be implemented both in vitro on extracts and potentially in vivo, although in vivo applications can be more challenging due to factors like magnetic field inhomogeneity and motion.

The main advantage of these polarization transfer methods is the increased sensitivity for ¹³C detection, which can be crucial when dealing with the low natural abundance of ¹³C and the often low concentrations of metabolites. This can enable the detection and quantification of metabolic fluxes that might otherwise be below the detection limit of conventional direct ¹³C NMR spectroscopy.

Applications in Specific Biological Systems and Pathophysiological States

Neuroenergetics and Brain Metabolism

For decades, glucose was considered the primary fuel for the brain. However, studies utilizing Sodium L-lactate-3-¹³C solution and other ¹³C-labeled lactate (B86563) forms have revolutionized this view, highlighting lactate's crucial role in brain energy metabolism.

Lactate from the bloodstream can cross the blood-brain barrier (BBB) via monocarboxylate transporters (MCTs). jneurosci.org Research using hyperpolarized [1-¹³C]lactate has shown that this transport process is a rate-limiting step in the cerebral uptake of lactate. nih.govnih.gov Disrupting the BBB has been found to increase lactate uptake by approximately 30%, confirming that the barrier plays a significant role in regulating how much lactate enters the brain from circulation. nih.govnih.govacs.org

Studies in humans using infusions of [3-¹³C]lactate have allowed for the calculation of lactate transport kinetics. These studies have determined the half-saturation constant (Kₜ) and the maximum transport velocity (Vₘₐₓ), providing a quantitative understanding of lactate movement into the brain. jneurosci.orgnih.gov The results indicate that as plasma lactate levels rise, its transport into and concentration within brain tissue also increase in a nearly linear fashion within the physiological range. jneurosci.orgnih.gov

Interactive Table: Lactate Transport Kinetics Across the Blood-Brain Barrier

| Parameter | Value | Description |

| Kₜ (Half-saturation constant) | 5.1 ± 2.7 mmol/L | The plasma lactate concentration at which the transport rate is half of its maximum. nih.gov |

| Vₘₐₓ (Maximum transport velocity) | 0.40 ± 0.13 µmol·g⁻¹·min⁻¹ | The maximum rate of lactate transport across the BBB when transporters are saturated. nih.gov |

Once inside the brain, lactate serves as a significant energy source, particularly for neurons. jneurosci.org In vivo studies have demonstrated that when blood lactate levels are elevated, the brain's consumption of glucose decreases, indicating a preference for lactate as a fuel when it is readily available. jneurosci.org This has been confirmed in human studies using [3-¹³C]lactate, which show that the majority of lactate taken up from the blood is metabolized by neurons. jneurosci.orgnih.gov

The use of ¹³C-labeled substrates has been instrumental in elucidating the distinct metabolic roles of neurons and glial cells (specifically astrocytes). The "astrocyte-neuron lactate shuttle" (ANLS) hypothesis proposes that astrocytes take up glucose from the blood, convert it to lactate, and then shuttle this lactate to neurons for energy. cibm.chnih.govmdpi.com

Studies using [3-¹³C]lactate have provided strong evidence for this model. nih.gov They show that exogenously supplied lactate is preferentially utilized by neurons, which lack the enzyme pyruvate (B1213749) carboxylase. jneurosci.org In contrast, substrates like acetate (B1210297) are primarily taken up by glia. nih.gov This metabolic specialization makes ¹³C-labeled lactate a superior tool for specifically studying neuronal metabolism compared to the more ubiquitously used ¹³C-glucose. nih.gov Research indicates that lactate produced by astrocytes can be exported and then taken up by neurons to be oxidized in mitochondria for the production of ATP (adenosine triphosphate). cibm.ch

In the context of brain injury, such as ischemia or traumatic brain injury (TBI), the brain can enter a state of metabolic crisis where energy supply is insufficient. nih.gov Lactate has been shown to be neuroprotective in these situations. jneurosci.orgnih.gov The administration of exogenous lactate can decrease the size of lesions and improve neurological outcomes in preclinical models of stroke. nih.gov

Studies using [3-¹³C]glucose in models of acute cerebral ischemia have shown that lactate and other three-carbon intermediates become critical substrates to compensate for the depletion of other metabolites. nih.gov The infusion of pH-neutral lactate has been found to restore energy balance, modulate glycolytic pathways, and offer neuroprotection by preventing acid-induced toxicity. nih.gov Clinical trials have explored the use of exogenous sodium lactate infusions in patients with severe TBI to mitigate metabolic distress. d-nb.info Hyperpolarized [1-¹³C]L-lactate is also being investigated as a metabolic biosensor to monitor the brain's metabolic state in real-time after an ischemic stroke. nih.gov

The role of lactate in chronic neurodegenerative diseases is complex and multifaceted. Dysregulation of lactate metabolism has been documented in conditions like Alzheimer's disease, Parkinson's disease, and multiple sclerosis. researchgate.net On one hand, elevated lactate levels have been associated with cellular pathologies that mimic neurodegeneration, such as excitotoxicity and the production of reactive oxygen species. researchgate.net

On the other hand, lactate can also be protective. nih.gov Lactate metabolism is intertwined with neuroinflammation, a key component of neurodegenerative diseases. For instance, lactate can influence the activation of microglia, the brain's resident immune cells. mdpi.com The study of lactate metabolism in these diseases, often aided by ¹³C-labeled tracers, is a growing field that aims to unravel these dual roles and identify potential therapeutic targets. researchgate.net

Cardiac Metabolism

The heart is a highly metabolic organ that can use a variety of energy substrates. While it primarily relies on fatty acids, lactate is a preferred fuel source, especially under conditions of high availability. nih.govexplorationpub.com Studies in both animals and humans have shown that infusing sodium lactate can improve cardiac function. d-nb.infoexplorationpub.com

In patients with acute heart failure, a 24-hour infusion of 0.5 M sodium lactate was found to significantly increase cardiac output and stroke volume. d-nb.info This improvement in cardiac performance is believed to be due to lactate being readily oxidized by the heart muscle to supply energy. d-nb.info Research using hyperpolarized [1-¹³C]lactate in animal models has confirmed that the heart can be reliably monitored for its metabolic activity. nih.gov These studies have shown the conversion of lactate to pyruvate and subsequently to other metabolites like alanine (B10760859) and bicarbonate, providing a window into cardiac energy pathways. nih.gov This technique is sensitive enough to detect changes in metabolic flux, for example, after the administration of drugs that modulate metabolism. nih.gov

Interactive Table: Effects of Sodium Lactate Infusion on Cardiac Function in Acute Heart Failure

| Parameter | Observation | Implication |

| Cardiac Output | Increased | Improved overall heart pumping efficiency. d-nb.info |

| Stroke Volume | Augmented | More blood pumped from the left ventricle per beat. d-nb.info |

| Metabolic State | Development of metabolic alkalosis | Reflects the oxidation of lactate by the body. d-nb.info |

| Fluid Balance | Negative water balance | Suggests a diuretic effect, which can be beneficial in heart failure. d-nb.info |

Substrate Utilization and Energy Production in Healthy Myocardium

In the healthy heart, lactate is a significant energy substrate. Studies utilizing isotopically labeled lactate have demonstrated that the heart readily takes up and oxidizes lactate for energy production. mdpi.comexplorationpub.com The healthy heart derives a substantial portion of its energy from the oxidation of fatty acids, with the remainder primarily coming from the oxidation of pyruvate, which is derived from both glucose and lactate. pnas.org The use of hyperpolarized [1-13C]lactate, a related tracer, has shown that lactate can be a preferred oxidative substrate for the myocardium, especially when present in high plasma concentrations. explorationpub.comresearchgate.net This metabolic flexibility allows the heart to adapt to varying physiological conditions and substrate availability. mdpi.com

Assessment of Pyruvate Dehydrogenase (PDH) Activity and TCA Cycle Flux

The conversion of lactate to pyruvate, and its subsequent entry into the tricarboxylic acid (TCA) cycle, is regulated by the enzyme pyruvate dehydrogenase (PDH). The activity of PDH is a critical control point in cardiac energy metabolism. Tracers like hyperpolarized [1-13C]lactate allow for the in vivo assessment of PDH flux by monitoring the production of its metabolic products. nih.gov The oxidation of lactate to pyruvate and the subsequent conversion to alanine and bicarbonate can be reliably detected, providing a measure of PDH activity. nih.gov For instance, the administration of dichloroacetate (B87207) (DCA), a PDH kinase inhibitor that stimulates PDH activity, resulted in a significant increase in the bicarbonate-to-substrate ratio in studies using hyperpolarized [1-13C]lactate, demonstrating the sensitivity of this method in detecting changes in PDH flux. nih.gov

Table 1: Effect of Dichloroacetate (DCA) on Pyruvate Dehydrogenase (PDH) Flux as Measured by Hyperpolarized [1-13C]lactate

| Condition | Relative Bicarbonate-to-Substrate Ratio | Interpretation |

|---|---|---|

| Baseline | 1.0 | Normal PDH activity |

| Post-DCA Administration | >2.5-fold increase | Stimulated PDH activity |

Lactate as an Alternative Substrate to Pyruvate in Cardiac Studies

Hyperpolarized [1-13C]lactate is considered a viable and potentially safer alternative to hyperpolarized [1-13C]pyruvate for investigating cardiac metabolism. nih.gov Pyruvate administration can have inotropic effects at high doses and may perturb the very metabolic state it is intended to measure by stimulating PDH. ismrm.org In contrast, lactate is present at higher physiological concentrations than pyruvate, and its use as a tracer allows for the study of metabolism with less disruption of the natural metabolic state. nih.gov

Metabolic Remodeling in Cardiac Pathologies (e.g., Ischemic Heart Disease, Heart Failure, Diabetes Mellitus)

Cardiac diseases are often associated with significant alterations in myocardial metabolism.

Ischemic Heart Disease: In ischemic conditions, the lack of oxygen shifts metabolism towards anaerobic glycolysis, leading to increased lactate production. nih.gov However, lactate can also be protective. In a porcine model of myocardial ischemia/reperfusion injury, the ischemic region showed higher lactate concentration and uptake, which may aid in the repair of damaged tissue. nih.gov Studies in patients with stable ischemic heart disease have shown decreased serum lactate levels, alongside other metabolic changes, suggesting complex systemic metabolic dysregulation. uni-luebeck.de

Heart Failure: In heart failure, the myocardium undergoes metabolic remodeling, often characterized by a shift in substrate preference. mdpi.com Failing hearts have been shown to increase their utilization of lactate and ketones for energy. mdpi.com Clinical trials have demonstrated that sodium lactate infusions can improve cardiac output and function in patients with acute heart failure without detrimental effects on other organs. mdpi.comnih.govdntb.gov.ua For example, a study on patients with acute heart failure showed a significant increase in cardiac output after a 24-hour infusion of half-molar sodium lactate. nih.gov

Table 2: Cardiac Output in Acute Heart Failure Patients Before and After Sodium Lactate Infusion

| Time Point | Mean Cardiac Output (L/min) | P-value |

|---|---|---|

| Baseline | 4.05 ± 1.37 | < 0.01 |

| After 24h Lactate Infusion | 5.49 ± 1.9 |

Diabetes Mellitus: Diabetic cardiomyopathy involves significant metabolic dysregulation, including decreased utilization of glucose and lactate by the heart. frontiersin.org This is associated with a shift towards increased fatty acid oxidation, which can lead to increased oxygen consumption and impaired cardiac efficiency. frontiersin.org Studies using hyperpolarized [1-13C]pyruvate in diabetic rat models have shown decreased PDH flux, and it is anticipated that studies with labeled lactate would provide further insights into the impaired carbohydrate metabolism in the diabetic heart. pnas.org

Skeletal Muscle Metabolism

Skeletal muscle is a major site of lactate production and utilization, particularly during exercise. Sodium L-lactate-3-13C provides a powerful tool to study these dynamic processes.

Lactate Utilization in Resting and Contracting Muscle

Skeletal muscle is not just a producer of lactate; it is also a significant consumer. nih.gov Even at rest, skeletal muscle takes up and oxidizes lactate. nih.govnih.gov During exercise, both the production and utilization of lactate increase dramatically. nih.gov Studies using [3-13C]lactate in isolated perfused rat hindquarters have shown that lactate is readily oxidized by muscle, even during contractile activity. nih.gov Interestingly, the fractional oxidation of [3-13C]lactate was found to be unchanged by contraction, despite an accumulation of endogenous lactate. nih.gov This indicates a high capacity for lactate oxidation in contracting muscle.

Carbohydrate Oxidation and Pyruvate Dehydrogenase Activity in Skeletal Muscle

The oxidation of carbohydrates in skeletal muscle is regulated by PDH activity. Hyperpolarized magnetic resonance spectroscopy with labeled pyruvate has been used to quantify PDH flux in exercising muscle. nih.gov These studies show a significant increase in the conversion of pyruvate to bicarbonate during exercise, reflecting increased PDH activity. nih.gov The use of [3-13C]lactate allows for the tracing of lactate's contribution to pyruvate pools and subsequent oxidation via the TCA cycle. nih.gov The accumulation of the 13C label in TCA cycle intermediates following [3-13C]lactate infusion confirms the entry of lactate-derived carbons into oxidative pathways in skeletal muscle. nih.gov

Substrate Preference and Metabolic Flexibility

The ability of organisms to switch between different energy sources, known as metabolic flexibility, is crucial for maintaining energy homeostasis. Sodium L-lactate-3-¹³C has been instrumental in elucidating the preference for lactate as a fuel source in various tissues, particularly skeletal muscle. Studies using ¹³C-NMR spectroscopy have directly quantified the relative oxidation of competing substrates. For instance, research in rats demonstrated that both resting and contracting skeletal muscles take up and oxidize ¹³C-labeled lactate. physiology.orgnih.gov Interestingly, during high-intensity muscle contractions, the pattern of substrate utilization shifted, with a decrease in the relative oxidation of acetate (a fatty acid surrogate) while the oxidation of lactate either remained the same or increased. physiology.orgnih.gov This indicates a preference for lactate as an oxidative fuel during exercise.

Further investigations using hyperpolarized [1-¹³C]lactate in resting rat skeletal muscle have shown that the metabolic state of the animal significantly influences substrate preference. In fed animals, the rapid conversion of labeled lactate to ¹³C-bicarbonate was observed, indicating active carbohydrate oxidation through the pyruvate dehydrogenase (PDH) pathway. researchgate.net However, this conversion was absent in overnight-fasted animals, demonstrating an inhibition of PDH flux and a shift away from carbohydrate oxidation, a key aspect of metabolic flexibility. researchgate.net

Table 1: Substrate Oxidation in Rat Skeletal Muscle

| Condition | Substrate | Relative Oxidation | Key Finding |

|---|---|---|---|

| Resting Muscle | [3-¹³C]lactate & [1,2-¹³C]acetate | Both substrates are oxidized | Demonstrates uptake and oxidation of both carbohydrate and fat-derived fuels at rest. physiology.orgnih.gov |

| Contracting Muscle | [3-¹³C]lactate & [1,2-¹³C]acetate | Acetate oxidation decreases, lactate oxidation is maintained or increases | Highlights a shift towards lactate as a preferred fuel during intense exercise. physiology.orgnih.gov |

| Fed State (Resting) | Hyperpolarized [1-¹³C]lactate | ¹³C label incorporation into bicarbonate | Indicates active pyruvate dehydrogenase (PDH) flux and carbohydrate oxidation. researchgate.net |

| Fasted State (Resting) | Hyperpolarized [1-¹³C]lactate | Absent ¹³C label in bicarbonate | Shows inhibition of PDH flux, reflecting a metabolic shift away from carbohydrate oxidation. researchgate.net |

Investigating Metabolic Dysfunctions (e.g., Insulin (B600854) Sensitivity, Exercise Physiology)

The study of metabolic dysfunctions, such as insulin resistance, benefits significantly from tracers like Sodium L-lactate-3-¹³C. Metabolic inflexibility, the impaired ability to switch between fat and carbohydrate oxidation in response to insulin, is a hallmark of insulin resistance. nih.gov While direct studies using ¹³C-lactate to specifically probe insulin sensitivity are emerging, its application in exercise physiology provides a foundational understanding. Exercise is known to improve insulin sensitivity, and ¹³C-labeled lactate studies have been crucial in understanding lactate metabolism during physical activity. nih.gov

Using hyperpolarized [1-¹³C]pyruvate, which is rapidly converted to [1-¹³C]lactate, researchers have been able to probe metabolic flux in skeletal muscle in real-time during exercise. In a murine model, electrical stimulation of the gastrocnemius muscle to mimic exercise led to a significant increase in the conversion of ¹³C-pyruvate to both ¹³C-lactate and ¹³C-bicarbonate. nih.gov This demonstrates an exercise-induced increase in both glycolytic flux and oxidative metabolism through pyruvate dehydrogenase. nih.gov These methods provide a powerful way to assess the metabolic adaptations to exercise that are linked to improved insulin sensitivity.

Table 2: Metabolic Flux in Skeletal Muscle During Exercise (from Hyperpolarized ¹³C-Pyruvate)

| Condition | Metabolite Ratio | Fold Change During Exercise | Implication |

|---|---|---|---|

| Murine Gastrocnemius Muscle Stimulation | [1-¹³C]lactate / [1-¹³C]pyruvate | ~2.7x increase | Increased glycolytic flux. nih.gov |

| Murine Gastrocnemius Muscle Stimulation | ¹³C-bicarbonate / [1-¹³C]pyruvate | ~1.5x increase | Increased oxidative flux through PDH. nih.gov |

Cancer Metabolism

Glycolytic Flux and the Warburg Effect in Malignant Tumors

A defining feature of many cancer cells is the Warburg effect, a phenomenon characterized by a high rate of glycolysis and lactate production, even in the presence of ample oxygen. nih.gov Sodium L-lactate-3-¹³C and, more commonly, hyperpolarized [1-¹³C]pyruvate, which is converted to [1-¹³C]lactate, are invaluable tools for non-invasively assessing this metabolic hallmark. nih.gov

Studies using hyperpolarized ¹³C magnetic resonance imaging (MRI) have repeatedly demonstrated elevated production of ¹³C-lactate from ¹³C-pyruvate in various tumor models and in human patients. aacrjournals.orgnih.govoup.com For example, in patients with brain tumors, the conversion of hyperpolarized pyruvate to lactate was significantly higher in tumor tissue compared to the normal brain, reflecting the altered metabolism characteristic of cancer. aacrjournals.orgnih.govoup.com Similarly, using hyperpolarized [U-²H, U-¹³C]glucose, researchers have directly observed the conversion to labeled lactate specifically within tumors, providing a direct measure of glycolytic flux. nih.gov This elevated flux is a cornerstone of the metabolic reprogramming that supports rapid cancer cell proliferation. d-nb.info

Detection of Tumor Aggressiveness and Heterogeneity

The degree of lactate production has been linked to the aggressiveness and metastatic potential of tumors. nih.gov Hyperpolarized ¹³C-MRI allows for the spatial mapping of lactate production, revealing metabolic heterogeneity within a tumor and providing insights into its malignant potential.

In preclinical models of breast cancer, it was found that highly metastatic tumors exhibited a significantly higher rate of pyruvate-to-lactate conversion compared to tumors with low metastatic potential. nih.gov This suggests that the level of glycolytic activity, as measured by ¹³C-lactate production, could serve as a biomarker for tumor aggressiveness. nih.gov The technique can distinguish between different tumor regions, highlighting the metabolic diversity that exists within a single tumor mass, which can have implications for prognosis and treatment planning.

Monitoring Therapy Response and Early Treatment Assessment

A critical challenge in oncology is the early assessment of treatment efficacy. Metabolic changes in tumors often precede anatomical changes, making metabolic imaging a promising approach for monitoring therapy response. The flux of ¹³C from pyruvate to lactate has been shown to be a sensitive marker of early treatment effects.

In a preclinical study, lymphoma-bearing mice treated with a chemotherapeutic drug showed a marked decrease in the conversion of hyperpolarized glucose to lactate just 24 hours after treatment. nih.govcam.ac.uk The lactate/glucose signal ratio dropped by 62%, indicating a rapid metabolic response to the therapy. nih.gov These findings have been translated to the clinical setting, where hyperpolarized ¹³C-MRI was used to assess early response to neoadjuvant chemotherapy in breast cancer patients. A change in the lactate-to-pyruvate ratio after just one cycle of treatment was able to identify patients who would later achieve a pathological complete response. nih.gov This highlights the potential of using ¹³C-labeled substrates to provide a very early indication of whether a treatment is working, allowing for timely adjustments to therapy.

Table 3: Monitoring Cancer Therapy Response with Hyperpolarized ¹³C-Labeled Substrates

| Cancer Model | Treatment | Metabolic Change | Time Point | Significance |

|---|---|---|---|---|

| Murine Lymphoma | Etoposide (chemotherapy) | 62% decrease in lactate/glucose ratio | 24 hours post-treatment | Indicates rapid shutdown of glycolytic flux. nih.gov |

| Human Breast Cancer | Neoadjuvant Chemotherapy | ~20% increase in lactate/pyruvate ratio in responders | 7-11 days post-treatment | Early predictor of pathological complete response. nih.gov |

| Murine Lung Tumor | Chemotherapy | Marked decrease in labeled lactate from glucose | 24 hours post-treatment | Demonstrates early metabolic shutdown. nih.gov |

Metabolic Compartmentalization in Tumor Microenvironment

The tumor microenvironment is a complex ecosystem composed of cancer cells, stromal cells, immune cells, and the extracellular matrix. nih.govprinceton.edu Within this environment, a phenomenon known as metabolic compartmentalization or the "lactate shuttle" occurs, where different cell populations exhibit distinct metabolic profiles and exchange metabolites. researchgate.net

¹³C tracer studies have been pivotal in unraveling this metabolic symbiosis. nih.gov It has been shown that some cancer cells, often those in hypoxic regions, are highly glycolytic and export large amounts of lactate into the tumor microenvironment via monocarboxylate transporters (MCTs). researchgate.net This lactate does not simply accumulate as waste but is taken up by other, more oxygenated cancer cells or cancer-associated stromal cells, which then use it as a primary fuel for oxidative phosphorylation. nih.govresearchgate.net Tracing studies with ¹³C-labeled lactate have confirmed its uptake and oxidation to pyruvate and subsequent entry into the Krebs cycle within these oxidative cells. nih.govismrm.org This metabolic coupling allows the tumor as a whole to utilize available nutrients more efficiently, promoting survival and growth. nih.govprinceton.edu

Specific Cancer Types (e.g., Prostate Cancer, Breast Cancer, Gliomas, Lymphoma, Renal Cancer)

The altered metabolism of cancer cells, often characterized by a high rate of glycolysis even in the presence of oxygen (the Warburg effect), results in increased production and efflux of lactate. nih.govmdpi.com Sodium L-lactate-3-13C is utilized to probe these metabolic shifts, offering insights into tumor aggressiveness and response to therapy.

Prostate Cancer: Studies using hyperpolarized [1-¹³C]pyruvate, which is rapidly converted to [1-¹³C]lactate, have demonstrated a significant increase in the lactate-to-pyruvate ratio in high-grade prostate cancer compared to low-grade tumors and benign tissue. nih.govnih.gov This elevated lactate production is linked to increased expression of lactate dehydrogenase A (LDHA) and the monocarboxylate transporter 4 (MCT4), which facilitates lactate efflux. nih.gov Research in a preclinical TRAMP model showed a 2.4-fold increase in the hyperpolarized lactate/pyruvate ratio between low- and high-grade cancers. nih.gov Furthermore, knocking down the Ldha gene led to reduced tumor growth and metastases, highlighting the importance of lactate metabolism in prostate cancer progression. nih.gov Interestingly, high-grade prostate cancer is associated with not only higher lactate levels but also rapid lactate efflux. nih.gov

Breast Cancer: In breast cancer research, hyperpolarized [1-¹³C]pyruvate MRS is used to monitor the conversion to [1-¹³C]lactate, which is dependent on MCTs and LDH activity. mdpi.com The rate of this conversion has been correlated with tumor malignancy. mdpi.comnih.gov Lactate itself has been shown to promote the aggressiveness of breast cancer cells by modulating the expression of markers associated with the epithelial-to-mesenchymal transition (EMT). nih.gov For instance, lactate supplementation in estrogen receptor-positive (ER+) breast cancer cells increased the expression of vimentin (B1176767) and N-cadherin while decreasing E-cadherin. nih.gov

Gliomas: Lactate is a key metabolite in the brain and plays a role in glioblastoma (GB), the most aggressive primary brain tumor. nih.gov Studies have shown that lactate can fuel the tricarboxylic acid (TCA) cycle in glioblastoma cells. nih.gov Elevated serum lactate levels in glioma patients have been associated with larger tumor volumes and the use of corticosteroid treatment. frontiersin.org Research using plasma-activated L-sodium lactate solution has identified chemical products with cytotoxic effects on glioblastoma cells, suggesting potential therapeutic avenues. researchgate.net Furthermore, diffusion-weighted ¹³C spectroscopy of ¹³C-labeled lactate is being explored to understand its compartmentation within tumors. ismrm.org

Lymphoma: Lactate metabolism plays a dual role in the lymphoma microenvironment. It can promote immune escape by affecting the function of immune cells, but it can also serve as an energy source for certain immune cells, potentially enhancing anti-tumor immunity. nih.gov The metabolic interplay between tumor cells and immune cells, mediated by lactate, is a key area of investigation in developing novel immunotherapies. nih.govscientificlabs.com

Renal Cancer: In renal cell carcinoma (RCC), lactate has been shown to increase tumor aggressiveness by promoting an epithelial-to-mesenchymal transition (EMT) through the regulation of SIRT1. nih.gov Studies using hyperpolarized ¹³C MR on RCC cell lines have demonstrated the ability to resolve intracellular and extracellular lactate pools. escholarship.org Metastatic RCC cells exhibit a significantly lower intracellular-to-extracellular hyperpolarized lactate ratio, indicating increased lactate efflux, which correlates with the expression of the lactate transporter MCT4. escholarship.org This suggests that lactate efflux could be a biomarker for cancer aggressiveness and metastatic potential. escholarship.org

Hepatic Metabolism

The liver is a central organ for maintaining glucose homeostasis, and Sodium L-lactate-3-13C is instrumental in studying its metabolic pathways.

Assessment of Hepatic Oxidative Metabolism and Fatty Liver Disease

Dynamic ¹³C magnetic resonance spectroscopy (MRS) with ¹³C-labeled substrates provides a non-invasive method to directly assess mitochondrial oxidative and anaplerotic fluxes in the human liver. nih.gov This technique has been used to measure the rates of the TCA cycle and anaplerosis in healthy individuals. nih.gov Such methods are crucial for understanding the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes, where altered hepatic mitochondrial fat oxidation is implicated. nih.gov Lactate metabolism is involved in the development of liver diseases, including NAFLD, and elevated lactate levels are observed in patients with chronic liver disease. nih.gov

Other Metabolic Research Areas

Substrate Utilization and Isotope Exchange Rates in Various Tissues

Sodium L-lactate-3-13C and other ¹³C-labeled compounds are used to trace metabolic fluxes and substrate utilization in various tissues. For example, ¹³C NMR isotopomer analysis of glutamate (B1630785) can reveal the metabolic fate of pyruvate and the relative contributions of different substrates to the TCA cycle. pnas.org This has been applied to study pyruvate compartmentation in different cell types. pnas.org In the context of liver metabolism, ¹³C tracing has been used to quantify metabolic pathways leading to glycogen (B147801) repletion and to demonstrate the recycling of glucose through glycolysis and gluconeogenesis. core.ac.uk These techniques allow for the determination of isotope exchange rates, providing a dynamic view of metabolic processes in intact tissues. nih.gov

Table 1: Investigated Cancer Types and Key Findings with L-Lactate-3-¹³C

| Cancer Type | Key Findings | References |

| Prostate Cancer | Increased lactate/pyruvate ratio in high-grade tumors; lactate efflux correlates with aggressiveness. | nih.govnih.gov |

| Breast Cancer | Lactate conversion rate linked to malignancy; lactate promotes aggressive phenotype via EMT. | mdpi.comnih.govnih.gov |

| Gliomas | Lactate fuels the TCA cycle; serum lactate associated with tumor volume. | nih.govfrontiersin.org |

| Lymphoma | Lactate has a dual role in modulating the immune microenvironment. | nih.govscientificlabs.com |

| Renal Cancer | Lactate promotes aggressiveness via EMT; lactate efflux is a potential biomarker for metastasis. | nih.govescholarship.org |

Elucidation of Metabolic Pathways and Enzyme Kinetics

Lactate-Pyruvate Interconversion via Lactate (B86563) Dehydrogenase (LDH) Activity

The reversible conversion of lactate to pyruvate (B1213749) is a central reaction in cellular metabolism, catalyzed by the enzyme lactate dehydrogenase (LDH). wikipedia.orgresearchgate.netresearchgate.net This process is fundamental to both anaerobic glycolysis and the utilization of lactate as an oxidative fuel. The use of 13C-labeled lactate allows for the direct observation of this enzymatic activity in vivo and in vitro.

Hyperpolarized 13C NMR spectroscopy enables the real-time, non-invasive monitoring of metabolic processes. nih.govresearchgate.net Following the introduction of hyperpolarized [1-13C]pyruvate, its conversion to [1-13C]lactate can be observed, providing a measure of LDH-mediated exchange kinetics. nih.gov This technique has been instrumental in studying the altered energy metabolism in various cell types, including cancer cells. nih.gov

For instance, in studies involving human colorectal carcinoma cells, the addition of hyperpolarized [1-13C]pyruvate led to a detectable increase in the [1-13C]lactate resonance, directly reflecting the LDH-catalyzed exchange. nih.gov Similarly, hyperpolarized [1-13C]lactate can be used to investigate the reverse reaction, its conversion to pyruvate, in real-time. researchgate.net These methods provide a dynamic view of the lactate-pyruvate pool and the enzymatic activity governing their interconversion.

The rate of this exchange is influenced by several factors, including the expression levels of LDH and monocarboxylate transporters (MCTs), which facilitate the movement of lactate and pyruvate across cell membranes. researchgate.net

LDH exists as five different isoenzymes (LDH-1 to LDH-5), which are tetramers composed of two different subunits: H (heart) and M (muscle). wikipedia.orgnih.gov These isoforms exhibit different kinetic properties and tissue distributions. wikipedia.orgnih.gov The M-subunit, which forms the LDH-5 isoenzyme (A4), is more efficient at converting pyruvate to lactate, a process favored in tissues with high glycolytic rates. nih.gov Conversely, the H-subunit, which constitutes the LDH-1 isoenzyme (B4), preferentially catalyzes the conversion of lactate to pyruvate, which is then used in aerobic respiration. nih.gov

The expression of different LDH isoforms can significantly impact the observed metabolic flux. For example, a higher expression of LDHA, which encodes the M subunit, is associated with increased conversion of pyruvate to lactate. researchgate.netmdpi.com This is a hallmark of many cancer cells, which exhibit a metabolic shift towards aerobic glycolysis (the Warburg effect). mdpi.com The relative expression of these isoforms can therefore influence the balance between glycolysis and oxidative phosphorylation. nih.govnih.gov

| LDH Isoform | Subunit Composition | Primary Tissue Location | Kinetic Preference |

| LDH-1 | 4H | Heart, Red Blood Cells, Brain | Lactate to Pyruvate |

| LDH-2 | 3H1M | Reticuloendothelial System | Lactate to Pyruvate |

| LDH-3 | 2H2M | Lungs | |

| LDH-4 | 1H3M | Kidneys, Placenta, Pancreas | |

| LDH-5 | 4M | Liver, Skeletal Muscle | Pyruvate to Lactate |

Table 1: Characteristics of Lactate Dehydrogenase (LDH) Isoforms. This table summarizes the subunit composition, primary tissue locations, and kinetic preferences of the five LDH isoenzymes. Data sourced from multiple references. wikipedia.orgnih.govnih.govmedlineplus.govtuscany-diet.net

The equilibrium between lactate and pyruvate is critically dependent on the intracellular redox state, specifically the ratio of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to its reduced form, NADH. nih.govderangedphysiology.compnas.org The conversion of lactate to pyruvate by LDH is coupled with the reduction of NAD+ to NADH, while the reverse reaction, pyruvate to lactate, oxidizes NADH to NAD+. researchgate.netmdpi.com

Therefore, the lactate/pyruvate ratio is often used as an indicator of the cytosolic NADH/NAD+ ratio. elifesciences.org An increase in this ratio, reflecting a more reduced state, favors the conversion of pyruvate to lactate. derangedphysiology.com Conversely, a lower ratio, indicating a more oxidized state, promotes the conversion of lactate to pyruvate for entry into the TCA cycle. tuscany-diet.net This dynamic interplay is crucial for maintaining cellular redox balance and meeting the energetic demands of the cell. frontiersin.org

Pyruvate Dehydrogenase (PDH) Flux and Oxidative Metabolism

Following its formation from lactate, pyruvate can be transported into the mitochondria and enter the tricarboxylic acid (TCA) cycle, a key pathway for oxidative metabolism. The entry point into the TCA cycle is the conversion of pyruvate to acetyl-CoA, a reaction catalyzed by the pyruvate dehydrogenase (PDH) complex. researchgate.net

The oxidative decarboxylation of [1-13C]pyruvate by PDH results in the formation of acetyl-CoA and 13C-labeled carbon dioxide (13CO2). researchgate.netresearchgate.net This 13CO2 rapidly equilibrates with bicarbonate (H13CO3-) in the presence of carbonic anhydrase. aau.dk Therefore, the detection of [13C]bicarbonate following the administration of hyperpolarized [1-13C]pyruvate serves as a surrogate marker for PDH activity and the flux of pyruvate into oxidative phosphorylation. researchgate.netnih.govaau.dkfrontiersin.org

An increased bicarbonate-to-pyruvate ratio indicates enhanced PDH activity, signifying a shift towards oxidative metabolism. researchgate.net This has been demonstrated in various tissues, including exercising skeletal muscle, where an increase in [13C]bicarbonate production was observed, reflecting a higher demand for oxidative energy production. nih.gov

| Study Type | Tissue/Cell Type | Observation | Interpretation |

| Hyperpolarized 13C MRS | Murine Skeletal Muscle (Exercising vs. Rest) | Significant increase in [1-13C]bicarbonate during exercise. | Increased flux through pyruvate dehydrogenase during exercise. |

| Hyperpolarized 13C MRS | Rat Brain | Reliable measurement of 13C-bicarbonate production. | Enables assessment of the balance between glycolysis and oxidative phosphorylation. |

| Hyperpolarized 13C MRS | Perfused Mouse Liver | Labeled bicarbonate is produced. | Reflects PDH flux and, under certain conditions, gluconeogenic flux. |

Table 2: Research Findings on Bicarbonate Formation as a Marker for PDH Activity. This table highlights key findings from studies using 13C-labeled pyruvate to assess PDH flux through the detection of bicarbonate. Data sourced from multiple references. nih.govnih.govfrontiersin.org

The activity of the PDH complex is tightly regulated, primarily through phosphorylation and dephosphorylation. Pyruvate dehydrogenase kinases (PDKs) inactivate PDH, while pyruvate dehydrogenase phosphatases (PDPs) activate it. Dichloroacetate (B87207) (DCA) is a well-known inhibitor of PDKs. nih.govnih.gov By inhibiting PDK, DCA effectively increases the activity of PDH, thereby promoting the flux of pyruvate into the TCA cycle and enhancing oxidative metabolism. nih.govnih.govnih.gov

Studies have shown that treatment with DCA leads to increased PDH activity and a subsequent rise in acetyl-CoA levels. nih.gov In the context of hyperpolarized 13C MRS, DCA administration has been shown to restore PDH activity in diabetic muscle to control levels, demonstrating its modulatory effect on pyruvate oxidation. researchgate.net This makes DCA a valuable tool for investigating the regulation of PDH and its role in various physiological and pathological states.

Contributions to the Tricarboxylic Acid (TCA) Cycle

Sodium L-lactate-3-¹³C is extensively used to probe the activity of the Tricarboxylic Acid (TCA) cycle, a central hub of cellular respiration. Once it enters a cell, lactate is converted to pyruvate, which can then enter the mitochondria. The ¹³C label from [3-¹³C]lactate is transferred to the C-3 position of pyruvate. This labeled pyruvate can then be carboxylated to form oxaloacetate or decarboxylated to form acetyl-CoA, both of which are key entry points into the TCA cycle. pnas.org The subsequent metabolism of these molecules leads to the distribution of the ¹³C label throughout the TCA cycle intermediates. pnas.orgcapes.gov.br Studies have shown that lactate is a major source of carbon for the TCA cycle, in some cases even predominating over glucose. capes.gov.brfrontiersin.org

Labeling of TCA Cycle Intermediates (e.g., Glutamate (B1630785), Aspartate, Succinate)

The entry of ¹³C-labeled acetyl-CoA and oxaloacetate into the TCA cycle results in the predictable labeling of its intermediates. For instance, after infusion of [3-¹³C]lactate, the ¹³C label can be detected in key amino acids that are in close equilibrium with TCA cycle intermediates.

Glutamate and Glutamine: The label appears in glutamate and its derivative, glutamine, which are synthesized from the TCA cycle intermediate α-ketoglutarate. nih.govnih.govnih.gov The specific labeling patterns in these molecules can reveal the relative activity of different metabolic pathways. nih.govnih.gov

Aspartate: Aspartate, which is formed by the transamination of oxaloacetate, also becomes labeled. pnas.orgnih.gov The detection of asymmetrically enriched aspartate indicates high rates of anaplerotic pyruvate carboxylase activity. pnas.org

Succinate (B1194679) and Malate (B86768): The label can also be traced through other cycle intermediates like succinate and malate. pnas.orgnih.gov

Research in co-cultures of mouse cerebellar neurons and astrocytes showed that when using labeled lactate, the ¹³C labeling of glutamate was significantly higher than that of glutamine, indicating that acetyl-CoA from lactate was preferentially metabolized in neurons. nih.gov In studies of the perfused mouse liver, hyperpolarized [1-¹³C]pyruvate (derived from lactate) led to the rapid labeling of [1-¹³C]malate, [4-¹³C]malate, [1-¹³C]aspartate, and [4-¹³C]aspartate. pnas.org

| Labeled Substrate | Primary Labeled TCA Intermediate/Derivative | Key Finding | Reference |

|---|---|---|---|

| [3-13C]lactate | Glutamate, GABA, Glutamine | Revealed that lactate was almost exclusively metabolized by neurons compared to glia in the mouse brain. | nih.gov |

| [U-13C]lactate | Glutamate, Aspartate | Labeling of glutamate was much higher than glutamine, indicating preferential metabolism in neurons in cerebellar co-cultures. | nih.gov |

| [1-13C]pyruvate (from lactate) | Malate, Aspartate | Asymmetric labeling of malate and aspartate demonstrated high rates of anaplerotic pyruvate carboxylase activity in the liver. | pnas.org |

| 13C-lactate | α-ketoglutarate | Demonstrated that stromal cells (hMSCs and CAFs) can take up and metabolize lactate produced by tumor cells. | nih.gov |

Flux Through Oxidative Pathways

By tracking the rate of appearance of the ¹³C label in TCA cycle products, particularly CO₂ (which equilibrates rapidly with bicarbonate, HCO₃⁻), researchers can quantify the flux through oxidative pathways. nih.govnih.gov The conversion of [¹³C]pyruvate to [¹³C]acetyl-CoA by the enzyme pyruvate dehydrogenase (PDH) releases ¹³CO₂, which is detected as [¹³C]bicarbonate. nih.govnih.gov This provides a direct measure of PDH flux, a critical step linking glycolysis to oxidative phosphorylation. nih.govnih.gov

Studies using hyperpolarized [1-¹³C]lactate in the rat heart demonstrated that both the oxidation of lactate to pyruvate and the subsequent conversion to bicarbonate could be reliably detected. nih.gov The administration of dichloroacetate (DCA), a PDH kinase inhibitor that stimulates PDH activity, resulted in a more than 2.5-fold increase in the bicarbonate-to-substrate ratio, confirming that this method is sensitive to changes in oxidative flux. nih.gov This technique has also been applied to skeletal muscle to measure increased PDH flux during exercise. nih.govresearchgate.net

Alanine (B10760859) Aminotransferase (ALT) and Alanine Formation

The ¹³C label from Sodium L-lactate-3-¹³C can also be traced into the amino acid alanine. In the cytosol, ¹³C-pyruvate (derived from the administered ¹³C-lactate) can be converted to [¹³C]alanine through a reversible transamination reaction catalyzed by alanine aminotransferase (ALT). researchgate.netnih.gov

The detection of hyperpolarized [1-¹³C]alanine following the administration of hyperpolarized [1-¹³C]lactate or pyruvate serves as a biomarker for ALT activity and the metabolic fate of pyruvate. nih.govresearchgate.net This has been observed in various tissues, including the heart, skeletal muscle, and tumors. nih.govresearchgate.netnih.gov For example, in studies of prostate cancer in mouse models, the amount of hyperpolarized alanine produced from pyruvate increased with tumor grade, suggesting altered metabolism and potentially increased ALT activity or pool size. nih.gov The ability to measure the flux from lactate/pyruvate to alanine provides insights into the interplay between glycolysis, amino acid metabolism, and protein synthesis. nih.govresearchgate.net

Metabolic Compartmentalization

A key application of Sodium L-lactate-3-¹³C is in dissecting metabolic processes that occur in different physical or cellular compartments. The distinct metabolic fates of lactate-derived pyruvate in the cytosol versus the mitochondria, or in different cell types within a tissue, can be distinguished by tracking the ¹³C label. nih.govnih.govnih.govnih.gov

Subcellular Compartmentalization (Cytosol vs. Mitochondria)

Sodium L-lactate-3-¹³C helps differentiate metabolic activities between the cytosol and mitochondria. After its formation from lactate in the cytosol, ¹³C-pyruvate has two primary fates:

Cytosolic Conversion: It can be converted to [¹³C]alanine by alanine aminotransferase (ALT). researchgate.net This reaction occurs in the cytosol.

Mitochondrial Transport and Oxidation: It can be transported into the mitochondria to enter the TCA cycle via pyruvate dehydrogenase (PDH) or pyruvate carboxylase. researchgate.netnih.gov The subsequent appearance of ¹³C in TCA cycle intermediates and bicarbonate is indicative of mitochondrial metabolism. nih.govnih.gov

By simultaneously measuring labeled alanine and labeled TCA cycle products, researchers can assess the relative flux of pyruvate through these competing cytosolic and mitochondrial pathways. researchgate.net Studies with isolated mitochondria incubated with ¹³C₃-lactate have directly shown its uptake and metabolism within the mitochondria, evidenced by the enrichment of ¹³C in citrate (B86180) and other TCA intermediates. nih.gov

Cell-Type Specific Metabolism (e.g., Neuronal vs. Glial in Brain, Epithelial vs. Stromal in Tumors)

Isotopically labeled lactate has been instrumental in uncovering metabolic cooperation between different cell types in complex tissues.

Neuronal vs. Glial Metabolism: In the brain, [3-¹³C]lactate has provided key evidence for the "astrocyte-neuron lactate shuttle" (ANLS) hypothesis. nih.govnih.govnih.gov This model proposes that astrocytes (a type of glial cell) undergo glycolysis and release lactate, which is then taken up by neurons to fuel their oxidative metabolism. nih.govyoutube.com Studies using [3-¹³C]lactate infusions in rats demonstrated that lactate is preferentially utilized by neurons, as shown by the predominant labeling of neuron-specific metabolites like GABA and the higher labeling ratio of glutamate (a neuronal product) compared to glutamine (a glial product). nih.govnih.gov This indicates a faster TCA cycle turnover in neurons compared to glia. nih.gov